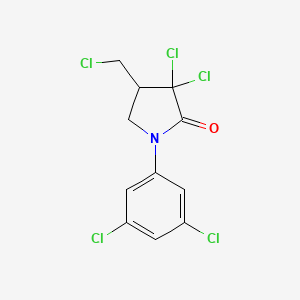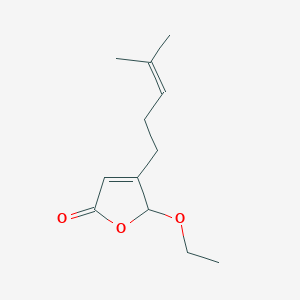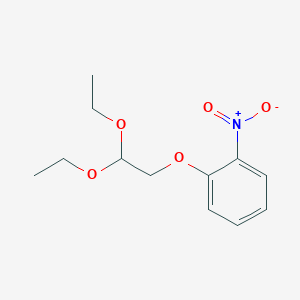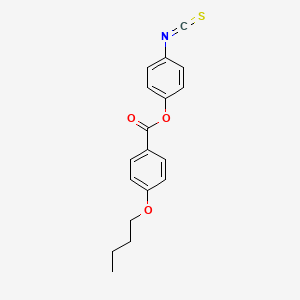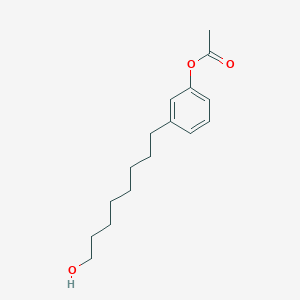![molecular formula C9H10ClF3Si B14586423 Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane CAS No. 61215-97-2](/img/structure/B14586423.png)
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a phenyl group substituted with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane typically involves the reaction of 2-(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-(trifluoromethyl)phenylmagnesium bromide+dimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new silicon-containing compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the phenyl ring can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or primary amines, typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include alkoxy- or amino-substituted silanes.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include cyclohexyl derivatives of the original compound.
科学研究应用
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as hydrophobic coatings and high-performance polymers.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, particularly those containing trifluoromethyl groups, which are known to enhance the metabolic stability and bioavailability of drugs.
Agrochemicals: The compound is used in the synthesis of agrochemicals that benefit from the presence of the trifluoromethyl group, which can improve the efficacy and environmental stability of the products.
作用机制
The mechanism of action of Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane in chemical reactions involves the reactivity of the silicon-chlorine bond and the influence of the trifluoromethyl group. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to substitution reactions. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the phenyl ring, making it more reactive towards electrophilic or nucleophilic reagents. This combination of reactivity makes the compound a versatile intermediate in various synthetic pathways.
相似化合物的比较
Similar Compounds
Trifluoromethyltrimethylsilane: Similar in structure but with three methyl groups instead of two methyl groups and one chlorine atom.
Chlorotrimethylsilane: Lacks the trifluoromethyl group, making it less reactive in certain applications.
Dimethylphenylsilane: Does not contain the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane is unique due to the presence of both the trifluoromethyl group and the silicon-chlorine bond. This combination imparts distinct reactivity and properties, making it valuable in synthetic chemistry and materials science. The trifluoromethyl group enhances the compound’s stability and reactivity, while the silicon-chlorine bond provides a site for further functionalization.
属性
CAS 编号 |
61215-97-2 |
|---|---|
分子式 |
C9H10ClF3Si |
分子量 |
238.71 g/mol |
IUPAC 名称 |
chloro-dimethyl-[2-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C9H10ClF3Si/c1-14(2,10)8-6-4-3-5-7(8)9(11,12)13/h3-6H,1-2H3 |
InChI 键 |
AFYTXFFTBIZEHC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)


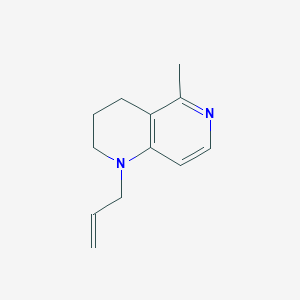
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
